2-Bromo-4-fluoro-3-methyl-1-nitrobenzene
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Overview
Description
2-Bromo-4-fluoro-3-methyl-1-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO2. It is characterized by the presence of bromine, fluorine, methyl, and nitro functional groups attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industrial production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-3-methyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 4-fluoro-3-methyl-1-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, bromination, and fluorination of suitable precursor compounds. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-3-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of 2-Bromo-4-fluoro-3-methyl-1-aminobenzene.
Oxidation: Formation of 2-Bromo-4-fluoro-3-carboxylic acid.
Scientific Research Applications
2-Bromo-4-fluoro-3-methyl-1-nitrobenzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-3-methyl-1-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The methyl group can affect the compound’s hydrophobicity and overall molecular stability .
Comparison with Similar Compounds
- 2-Bromo-4-fluoro-1-nitrobenzene
- 2-Bromo-4-fluoro-3-methylbenzene
- 2-Bromo-4-fluoro-3-nitrobenzene
Uniqueness: 2-Bromo-4-fluoro-3-methyl-1-nitrobenzene is unique due to the specific combination of bromine, fluorine, methyl, and nitro groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3-bromo-1-fluoro-2-methyl-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMCCNBQQUKSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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